

Application of Sulfachlorpyridazine in Aquaculture Disease Treatment: Application Notes and Protocols

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Compound of Interest

Compound Name: Sulfachlorpyridazine

Cat. No.: B1682503

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Introduction: **Sulfachlorpyridazine** is a sulfonamide antibiotic that has found application in veterinary medicine, including aquaculture, for the treatment and control of bacterial diseases. [1] As a synthetic antimicrobial, it functions by competitively inhibiting the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. [1] [2] Folic acid is an essential precursor for the synthesis of nucleic acids and certain amino acids, and its disruption leads to a bacteriostatic effect, halting bacterial growth and replication. [3][4] This document provides detailed application notes and protocols for the use of **sulfachlorpyridazine** in an aquaculture research and development setting.

Mechanism of Action

Sulfachlorpyridazine, like other sulfonamides, is a structural analog of para-aminobenzoic acid (PABA). [5] Bacteria synthesize folic acid de novo using PABA as a key substrate. [6] **Sulfachlorpyridazine** competitively inhibits the bacterial enzyme dihydropteroate synthase (DHPS), preventing the conversion of PABA to dihydropteroate, a critical step in the folic acid synthesis pathway. [3][7] This inhibition ultimately disrupts the production of tetrahydrofolic acid, a cofactor essential for the synthesis of purines, thymidine, and amino acids, thereby arresting

bacterial growth.[5] Mammalian cells are unaffected as they do not synthesize their own folic acid but obtain it from their diet.[3]

To enhance its efficacy, **sulfachlorpyridazine** is often used in combination with trimethoprim. [5] Trimethoprim inhibits dihydrofolate reductase (DHFR), a subsequent enzyme in the folic acid pathway that converts dihydrofolic acid to tetrahydrofolic acid.[5] This sequential blockade of two steps in the same metabolic pathway results in a synergistic and often bactericidal effect.[8]

Quantitative Data Summary

The following tables summarize key quantitative data for **sulfachlorpyridazine** and its combination with trimethoprim against common aquaculture pathogens, as well as its pharmacokinetic properties.

Table 1: Minimum Inhibitory Concentrations (MICs) of Sulfonamides and Trimethoprim against Aquaculture Pathogens

Pathogen	Antimicrobial Agent	MIC Range (µg/mL)	Notes
Streptococcus isolates (from Tilapia)	Sulfadiazine/Trimethoprim	0.285/0.015 - 9.50/0.50	Susceptible
Vibrio isolates (from Shrimp)	Sulfadiazine/Trimethoprim	1.178/0.062 - >152/8	Broader range of susceptibility
Escherichia coli K12	Pterin-sulfamethoxazole conjugate	10.9 µM	For comparison of a related sulfonamide conjugate
Veterinary Pathogens (General)	Trimethoprim - sulfamethoxazole (1:19)	Presumptive ECOFFs proposed	Data for sulfadiazine and sulfadimethoxine were limited by the tested concentration ranges.[9]

Note: Specific MIC data for **sulfachlorpyridazine** against a wide range of fish pathogens is limited in publicly available literature. The data presented here for other sulfonamides and their combinations provide an indication of the potential efficacy.

Table 2: Pharmacokinetic Parameters of **Sulfachlorpyridazine** in Channel Catfish (*Ictalurus punctatus*)

Parameter	Value	Unit
Absorption Half-Life ($t_{1/2\alpha}$)	0.24	hours
Elimination Half-Life ($t_{1/2\beta}$)	13.8	hours
Volume of Distribution (Vd)	1.12	L/kg
Total Body Clearance (Cl _B)	0.056	L/kg/h

Source: Adapted from pharmacokinetic studies in channel catfish. It is important to note that pharmacokinetic parameters can vary significantly between fish species and with changing environmental conditions such as water temperature.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Table 3: Residue Depletion of **Sulfachlorpyridazine** in Edible Tissues

Tissue	Time Post-Treatment	Residue Level (µg/kg)	MRL (EU)
Broiler Chicken Muscle	7 days	20.54	100 µg/kg
Broiler Chicken Liver	7 days	Below LOD	100 µg/kg
Broiler Chicken Feathers	7 days	2,858.78	N/A
Broiler Chicken Feathers	21 days	183.39	N/A
Turkey Muscle	7 days	Detected	Not specified
Turkey Liver	7 days	Detected	Not specified
Turkey Kidneys	7 days	Detected	Not specified
Turkey Fat with Skin	7 days	Detected	Not specified

Note: Residue depletion studies are crucial for determining appropriate withdrawal times before treated aquatic animals can be considered safe for human consumption.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)
The data from poultry can serve as a preliminary reference for designing residue studies in fish.

Experimental Protocols

Protocol for Determining Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of **sulfachlorpyridazine** against a bacterial fish pathogen.

Materials:

- Pure culture of the target bacterial pathogen (e.g., *Aeromonas salmonicida*, *Yersinia ruckeri*)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- **Sulfachlorpyridazine** sodium salt

- Sterile 96-well microtiter plates
- Spectrophotometer
- Incubator

Procedure:

- Inoculum Preparation: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into a tube of CAMHB. c. Incubate at the optimal temperature for the pathogen (e.g., 22-28°C) until the culture reaches the mid-logarithmic phase of growth, corresponding to a turbidity of a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).[\[18\]](#) d. Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL in the microtiter plate wells.[\[18\]](#)
- Preparation of Antibiotic Dilutions: a. Prepare a stock solution of **sulfachlorpyridazine** sodium in a suitable solvent (e.g., sterile deionized water). b. Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well microtiter plate to achieve a range of desired concentrations.
- Inoculation and Incubation: a. Add the standardized bacterial inoculum to each well containing the antibiotic dilutions. b. Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only). c. Incubate the plate at the optimal temperature for the pathogen for 24-48 hours.[\[18\]](#)
- Determination of MIC: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of **sulfachlorpyridazine** that completely inhibits visible growth of the bacteria.[\[19\]](#)

Protocol for In Vivo Efficacy Trial

This protocol describes a general workflow for evaluating the efficacy of **sulfachlorpyridazine** in a controlled fish challenge model.

Materials:

- Healthy, disease-free fish of the target species

- Acclimated and controlled aquatic housing system
- Virulent culture of the target bacterial pathogen
- Medicated feed containing a known concentration of **sulfachlorpyridazine**
- Control (non-medicated) feed

Procedure:

- **Acclimation:** Acclimate fish to the experimental tanks for at least two weeks, ensuring stable water quality parameters.
- **Challenge:** a. Challenge the fish with the pathogen via a validated method (e.g., immersion, intraperitoneal injection). b. Monitor the fish for clinical signs of disease.
- **Treatment:** a. Once clinical signs appear in a predetermined percentage of the population, divide the fish into treatment and control groups. b. Administer the medicated feed to the treatment group at a predetermined dose and duration. The control group receives non-medicated feed.
- **Monitoring and Data Collection:** a. Record daily mortality in all groups. b. Observe and score clinical signs of disease. c. At the end of the trial, euthanize a subset of fish from each group for bacteriological analysis (e.g., re-isolation of the pathogen from kidney or other target organs) to confirm the cause of morbidity/mortality.
- **Data Analysis:** a. Calculate the relative percent survival (RPS) for the treatment group compared to the control group. b. Statistically analyze mortality data (e.g., using Kaplan-Meier survival analysis).

Protocol for Sulfachlorpyridazine Residue Analysis in Fish Muscle by LC-MS/MS

This protocol details the extraction and analysis of **sulfachlorpyridazine** residues from fish muscle tissue.

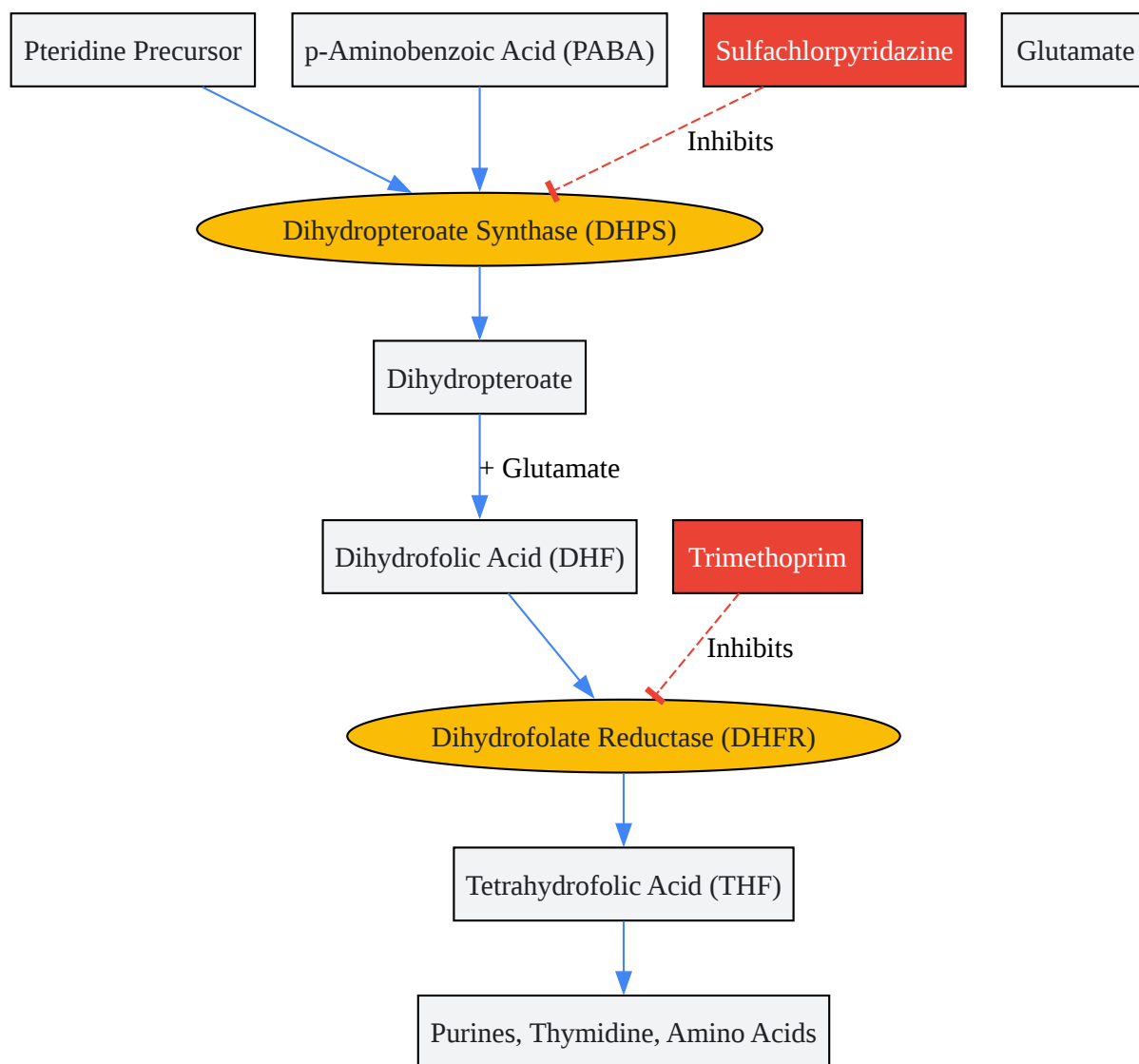
Materials:

- Fish muscle tissue
- Homogenizer
- Centrifuge
- Solid-phase extraction (SPE) cartridges
- Acetonitrile, water, formic acid (LC-MS grade)
- **Sulfachlorpyridazine** analytical standard
- Internal standard (e.g., $^{13}\text{C}_6$ -sulfamethazine)
- Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)

Procedure:

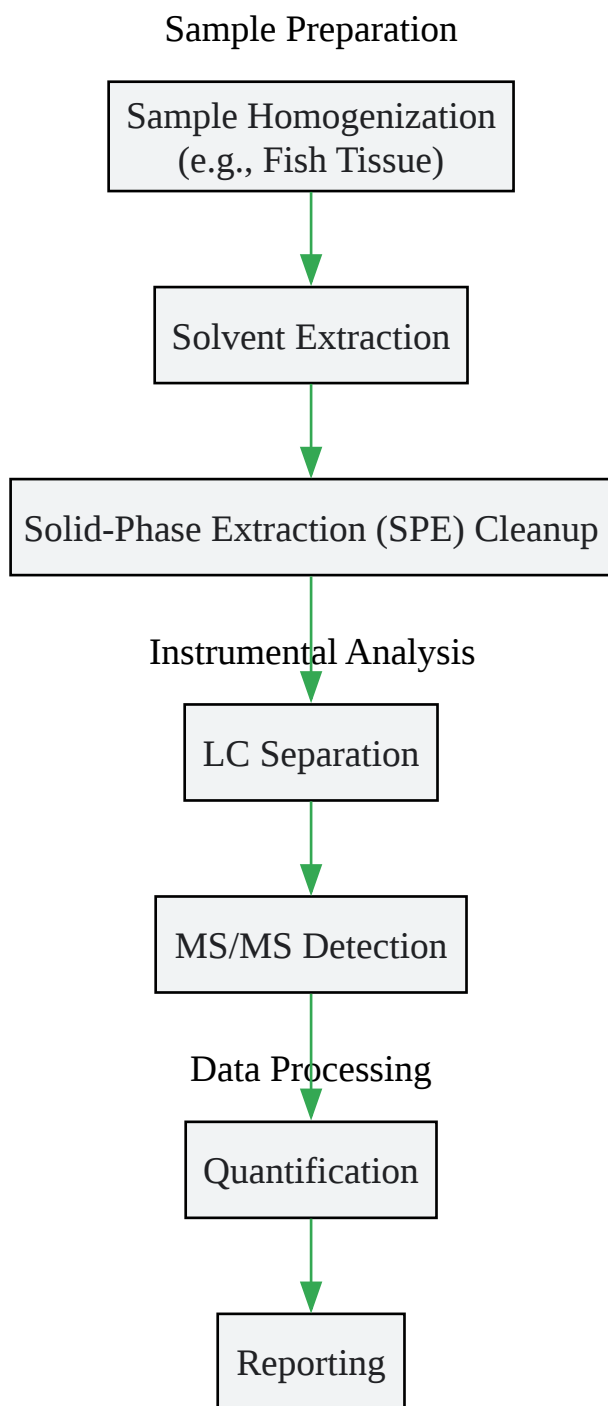
- Sample Preparation: a. Weigh approximately 2 g of homogenized fish muscle tissue into a centrifuge tube.[\[20\]](#) b. Spike the sample with a known concentration of the internal standard.
- Extraction: a. Add an appropriate extraction solvent (e.g., acetonitrile with formic acid).[\[21\]](#) b. Vortex or shake vigorously for a specified time.[\[21\]](#) c. Centrifuge to separate the solid and liquid phases.
- Clean-up (Solid-Phase Extraction): a. Condition an SPE cartridge with the appropriate solvents. b. Load the supernatant from the extraction step onto the cartridge. c. Wash the cartridge to remove interfering matrix components. d. Elute the analyte of interest with a suitable elution solvent.
- Analysis by LC-MS/MS: a. Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase. b. Inject an aliquot of the reconstituted sample into the LC-MS/MS system. c. Separate the analyte using a suitable C18 column and a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).[\[21\]](#) d. Detect and quantify **sulfachlorpyridazine** using multiple reaction monitoring (MRM) mode on the mass spectrometer.

Visualizations



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Caption: Bacterial Folic Acid Synthesis Pathway and Inhibition Sites.



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Caption: Workflow for **Sulfachlorpyridazine** Residue Analysis.

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